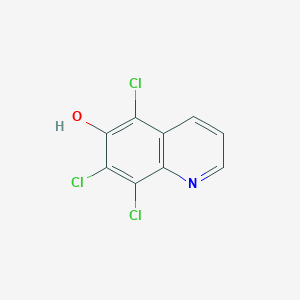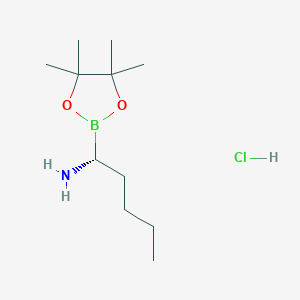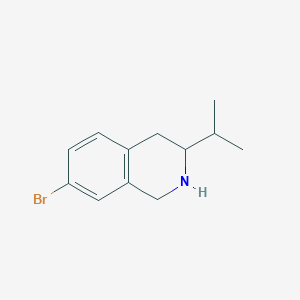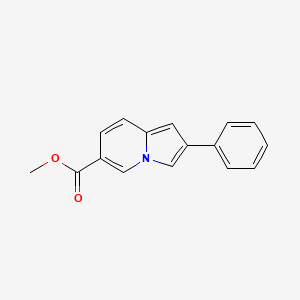![molecular formula C14H21N3O B11863985 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl- CAS No. 646056-30-6](/img/structure/B11863985.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a spiro[4.4]nonane core, which is a bicyclic structure with a nitrogen atom at the spiro center, and a methoxypyridine moiety, which contributes to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[44]NONANE typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining quality control. Optimization of reaction conditions, including the choice of reagents and purification methods, is essential for industrial-scale production .
化学反応の分析
Types of Reactions
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the methoxypyridine moiety, while reduction could produce different spirocyclic derivatives.
科学的研究の応用
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and catalysts
作用機序
The mechanism of action of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
類似化合物との比較
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to similar compounds, 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE stands out due to its methoxypyridine moiety, which imparts unique chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specificity in interactions with molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
646056-30-6 |
|---|---|
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC名 |
7-(5-methoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H21N3O/c1-16-6-3-4-14(16)5-7-17(11-14)12-8-13(18-2)10-15-9-12/h8-10H,3-7,11H2,1-2H3 |
InChIキー |
LSWMRRNRJLGHGW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)


![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)




![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11863961.png)

![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)

